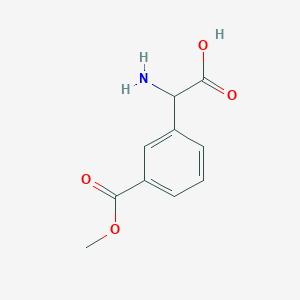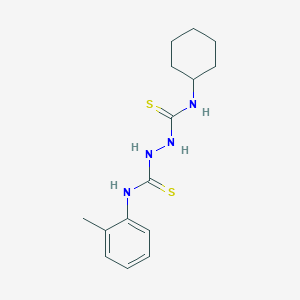
N-cyclohexyl-N'-(2-methylphenyl)hydrazine-1,2-dicarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide is an organic compound with the molecular formula C15H21N3S2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide typically involves the reaction of cyclohexylamine with 2-methylphenyl isothiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours, followed by the addition of hydrazine hydrate to form the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Halogens, electrophiles; reactions are conducted in the presence of a base or acid catalyst under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted hydrazinecarbothioamides
Aplicaciones Científicas De Investigación
N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions and responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclohexyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide
- N-cyclohexyl-N’-(2-(3,4-dimethoxyphenyl)ethyl)-1,2-hydrazinedicarbothioamide
- N-cyclohexyl-2-(((2-(4-hydroxybenzylidene)hydrazino)(oxo)acetyl)amino)benzamide
Uniqueness
N-cyclohexyl-N’-(2-methylphenyl)hydrazine-1,2-dicarbothioamide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its cyclohexyl and 2-methylphenyl groups contribute to its stability and potential for diverse chemical modifications. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H22N4S2 |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[(2-methylphenyl)carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H22N4S2/c1-11-7-5-6-10-13(11)17-15(21)19-18-14(20)16-12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H2,16,18,20)(H2,17,19,21) |
Clave InChI |
NLTCAEGKWKQSEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=S)NNC(=S)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


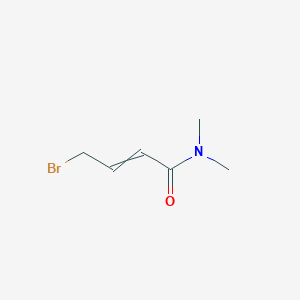
![2-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B12444119.png)
![3-[(4-Methoxyphenyl)methoxy]benzene-1-carboximidamide](/img/structure/B12444124.png)

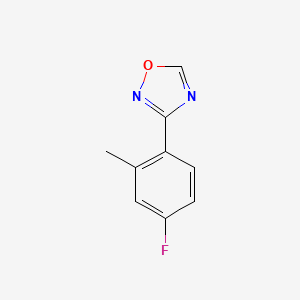
![2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B12444159.png)
![5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12444165.png)
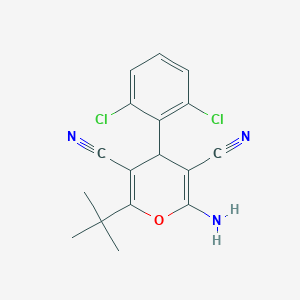

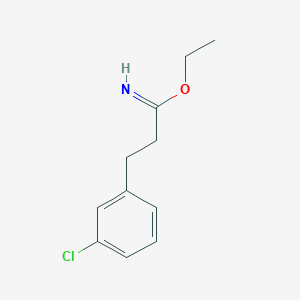

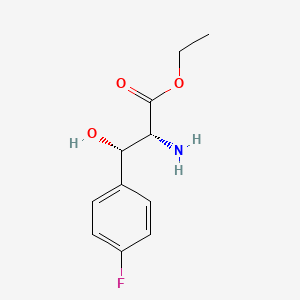
![Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate](/img/structure/B12444200.png)
